molecular formula C11H19N5 B1493066 6-(4-乙基哌嗪-1-基)-2-甲基嘧啶-4-胺 CAS No. 1510454-27-9

6-(4-乙基哌嗪-1-基)-2-甲基嘧啶-4-胺

货号 B1493066
CAS 编号: 1510454-27-9
分子量: 221.3 g/mol
InChI 键: YGQRJXUWPIXDFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine”, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine” are not explicitly mentioned in the search results .

科学研究应用

组胺受体配体的结构优化

研究表明,2-氨基嘧啶(包括类似于 6-(4-乙基哌嗪-1-基)-2-甲基嘧啶-4-胺的衍生物)作为组胺受体的配体具有潜力。Altenbach 等人(2008 年)通过构效关系 (SAR) 研究开发了一系列 2-氨基嘧啶作为组胺 H4 受体 (H4R) 配体。他们的工作旨在优化效力,从而得到具有抗炎和抗伤害感受活性,支持 H4R 拮抗剂在疼痛管理中的潜力的化合物(Altenbach 等人,2008 年)

人组胺受体的配体

Sadek 等人(2014 年)探讨了 2,4-二氨基-和 2,4,6-三氨基嘧啶衍生物作为人组胺 H3 和 H4 受体配体的药物相似性。他们鉴定了对 H3 受体具有高亲和力和对 H4 受体具有选择性的化合物,展示了开发针对组胺受体的新型治疗剂的潜力,且具有有前景的药物相似性(Sadek 等人,2014 年)

抗癌和抗炎剂

Rahmouni 等人(2016 年)的一项研究合成了一系列新型吡唑并嘧啶衍生物,并评估了它们作为抗癌和抗 5-脂氧合酶剂的活性。这些化合物在结构上与 6-(4-乙基哌嗪-1-基)-2-甲基嘧啶-4-胺相关,对癌细胞系表现出有希望的细胞毒活性,并且对 5-脂氧合酶有抑制作用,表明它们在癌症和炎症治疗中的潜力(Rahmouni 等人,2016 年)

属性

IUPAC Name

6-(4-ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-8-10(12)13-9(2)14-11/h8H,3-7H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQRJXUWPIXDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。